2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound contains a total of 53 bonds; 30 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown interest in the synthesis of novel chemical entities containing the pyrimidine moiety, often aiming at exploring their biological activities or material properties. For instance, studies on the synthesis and crystal structures of compounds with a similar backbone to the specified compound have provided insights into their conformation and potential interactions at the molecular level. The folding conformation around the methylene C atom and intramolecular hydrogen bonding within these molecules highlight the structural diversity and complexity of these compounds (S. Subasri et al., 2016) Consensus.
Antimicrobial and Anti-inflammatory Activities
Compounds with the thienopyrimidin moiety have been evaluated for their antimicrobial and anti-inflammatory properties. Research focusing on the synthesis of thiazolidinone and acetidinone derivatives, including structures similar to the specified compound, has demonstrated potential antimicrobial activity against various microorganisms. These studies suggest a promising avenue for the development of new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009) Consensus.
Antinociceptive and Anti-inflammatory Properties
Furthermore, the evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties has been an area of interest. Such studies are crucial in the search for new therapeutic agents that can manage pain and inflammation with minimal side effects. The synthesis and pharmacological evaluation of these compounds contribute to our understanding of their potential therapeutic applications (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, & M. Ali, 2012) Consensus.
Heterocyclic Synthesis and Material Science
The versatility of the thienopyrimidine scaffold extends beyond pharmaceutical applications, playing a role in the synthesis of heterocyclic compounds and materials science. These efforts aim to develop new materials with unique properties, potentially useful in various industrial and technological applications. The synthesis of novel compounds by leveraging the reactivity of the thienopyrimidine ring system exemplifies the intersection between organic chemistry and material science (A. A. Harb, A. Hussein, & I. Mousa, 2006) Consensus.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDWMYESSRTRH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.